molecular formula C14H21NO B1399601 N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine CAS No. 1248404-37-6

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine

Cat. No.: B1399601
CAS No.: 1248404-37-6
M. Wt: 219.32 g/mol
InChI Key: VZEOJBGFLZXILO-UHFFFAOYSA-N
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Description

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Conformation

  • Cyclobutane Ring Conformation : The structure of compounds related to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine often features a cyclobutane ring. This ring typically displays a puckered conformation, with adjacent groups like amides or hydroxy moieties affecting its orientation. Such conformational characteristics are crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science (Ávila, Maldonado, & Toscano, 1997).

2. Crystallography and Molecular Arrangement

  • Crystalline Properties and Molecular Interactions : Research on similar compounds has revealed insights into how these molecules crystallize and interact at the molecular level. These studies are vital for understanding the material properties and could lead to applications in crystal engineering and design (Dinçer et al., 2005).

3. Cyclobutane Derivatives in Synthesis

  • Cyclobutadiene Intermediates : Compounds with cyclobutadiene structures, similar to the query compound, are significant in various synthetic routes. These intermediates are pivotal in reactions forming complex molecular structures, emphasizing their role in organic synthesis and drug development (Eisch, Hallenbeck, & Lucarelli, 1991).

4. Photoreactivity and Topochemical Processes

  • Photodimerization Behaviors : Some cyclobutane derivatives undergo photodimerization, a process where light induces the formation of dimers. This reaction is significant for developing light-responsive materials and understanding molecular dynamics under light exposure (Hasegawa et al., 1985).

5. Pharmaceutical Applications

  • Drug Design and Receptor Potentiation : Although not directly related to the query compound, research in the field includes the development of receptor potentiators using similar structures. These findings are crucial for advancing drug discovery and understanding molecular interactions with biological targets (Shaffer et al., 2015).

Properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)16-14-8-6-12(7-9-14)10-15-13-4-3-5-13/h6-9,11,13,15H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEOJBGFLZXILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.